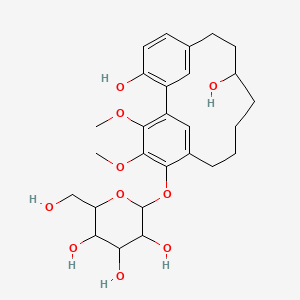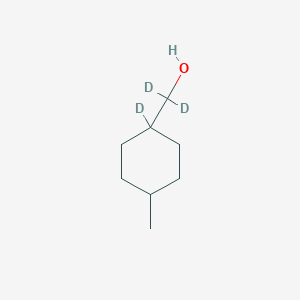
ミリカノール 5-グルコシド
説明
Myricanol 5-glucoside is a naturally occurring compound found in the bark of Myrica rubra, a plant widely distributed in China, Taiwan, Japan, and Korea . It belongs to the class of diarylheptanoid glycosides and has been studied for its various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects .
科学的研究の応用
Chemistry: It serves as a model compound for studying diarylheptanoid glycosides and their chemical properties.
Biology: It has shown potential in modulating lipid metabolism and enhancing insulin sensitivity.
Medicine: Myricanol 5-glucoside exhibits anti-inflammatory, anti-cancer, and neuroprotective effects.
作用機序
Target of Action
Myricanol 5-glucoside primarily targets Sirtuin 1 (SIRT1) . SIRT1 is a protein that plays a crucial role in cellular health, including lipid metabolism, anti-cancer, and anti-neurodegeneration . It also targets the microtubule-associated protein tau (MAPT) , whose accumulation is linked to neurodegenerative diseases like Alzheimer’s disease .
Mode of Action
Myricanol 5-glucoside acts as a potent SIRT1 activator . It selectively enhances SIRT1 activation in lipopolysaccharide (LPS)-stimulated macrophages . The protective effect of myricanol 5-glucoside is reversed through SIRT1 silencing , indicating its specific interaction with SIRT1.
Biochemical Pathways
Myricanol 5-glucoside affects the nuclear factor erythroid 2-related factor 2 signaling and nuclear factor kappa B/mitogen-activated protein kinase pathway . These pathways are involved in the regulation of inflammatory responses and oxidative stress . Myricanol 5-glucoside suppresses these pathways, thereby reducing inflammation and oxidative stress .
Result of Action
Myricanol 5-glucoside has been shown to significantly improve the survival rate of LPS-treated mice, effectively mitigating LPS-induced inflammatory responses in lung tissue . It inhibits the expression of pro-inflammatory cytokines, attenuates signal pathway activation, and reduces oxidative stress in macrophages . It also lowers the levels of MAPT, which plays an important role in some neurodegenerative diseases .
Action Environment
The action of Myricanol 5-glucoside can be influenced by various environmental factors. For instance, the presence of LPS, a component of the outer membrane of Gram-negative bacteria, can stimulate the action of Myricanol 5-glucoside . .
生化学分析
Biochemical Properties
Myricanol 5-glucoside plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, Myricanol 5-glucoside has been shown to activate Sirtuin 1 (SIRT1), a protein that regulates cellular processes such as aging, transcription, and inflammation . Additionally, it interacts with nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are crucial in regulating immune responses and inflammation . These interactions highlight the compound’s potential in modulating biochemical pathways involved in inflammation and cellular stress responses.
Cellular Effects
Myricanol 5-glucoside exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In macrophages, Myricanol 5-glucoside inhibits the expression of pro-inflammatory cytokines and reduces oxidative stress . This compound also enhances mitochondrial function and quantity in skeletal muscle cells, leading to improved insulin sensitivity and reduced lipid accumulation . Furthermore, Myricanol 5-glucoside has been reported to lower the levels of the microtubule-associated protein tau (MAPT), which is implicated in neurodegenerative diseases such as Alzheimer’s disease .
Molecular Mechanism
The molecular mechanism of Myricanol 5-glucoside involves several key interactions at the molecular level. It acts as a potent activator of Sirtuin 1 (SIRT1), which in turn regulates inflammatory signal pathways and oxidative stress . Myricanol 5-glucoside also inhibits the activation of NF-κB and MAPK pathways, leading to a reduction in the release of pro-inflammatory cytokines . Additionally, it modulates gene expression by influencing the transcription of genes involved in inflammation and cellular stress responses. These molecular interactions underscore the compound’s potential as a therapeutic agent for inflammatory and neurodegenerative diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Myricanol 5-glucoside have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that Myricanol 5-glucoside remains stable under various conditions and retains its bioactivity over extended periods . In in vitro studies, the compound has demonstrated sustained anti-inflammatory and antioxidant effects in macrophages . In in vivo studies, Myricanol 5-glucoside has shown long-term benefits in reducing inflammation and improving survival rates in animal models of sepsis .
Dosage Effects in Animal Models
The effects of Myricanol 5-glucoside vary with different dosages in animal models. In studies involving lung adenocarcinoma xenografts in nude mice, Myricanol 5-glucoside exhibited dose-dependent anti-tumor activity . Higher doses of the compound resulted in greater tumor inhibition and increased apoptosis in tumor cells. Similarly, in sepsis models, both low-dose (2 mg/kg) and high-dose (10 mg/kg) treatments of Myricanol 5-glucoside significantly improved survival rates and reduced lung injury in septic mice . These findings suggest that the compound’s therapeutic effects are dose-dependent and highlight its potential for treating various diseases.
Metabolic Pathways
Myricanol 5-glucoside is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been detected in fruits, indicating its role in plant metabolism . In animal models, Myricanol 5-glucoside has been shown to modulate lipid metabolism by activating AMP-activated protein kinase (AMPK), leading to enhanced mitochondrial function and reduced lipid accumulation . Additionally, the compound influences the expression of genes involved in lipid metabolism and insulin signaling pathways, further highlighting its role in metabolic regulation.
Transport and Distribution
The transport and distribution of Myricanol 5-glucoside within cells and tissues involve interactions with specific transporters and binding proteins. In skeletal muscle cells, Myricanol 5-glucoside enhances the production and secretion of irisin, a hormone that regulates energy metabolism . This compound also stimulates the browning of adipose tissue, promoting lipid utilization and improving insulin sensitivity . These effects suggest that Myricanol 5-glucoside is efficiently transported and distributed within cells, facilitating its metabolic and therapeutic actions.
Subcellular Localization
Myricanol 5-glucoside exhibits specific subcellular localization, which influences its activity and function. In macrophages, the compound localizes to the nucleus, where it modulates the activity of transcription factors such as NF-κB and MAPK . In skeletal muscle cells, Myricanol 5-glucoside enhances mitochondrial function by increasing mitochondrial quantity and activity . These subcellular localizations are crucial for the compound’s ability to regulate cellular processes and exert its therapeutic effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of myricanol 5-glucoside involves multiple steps. One reported method starts with commercially available 2,3-dimethoxyphenol and methyl 3-(4-benzyloxyphenyl)propanoate. The key steps include a cross-metathesis to obtain a linear diarylheptanoid intermediate and a Suzuki–Miyaura domino reaction to generate the challenging macrocycle . This synthetic route achieves an overall yield of 4.9% over nine steps.
Industrial Production Methods
Industrial production methods for myricanol 5-glucoside are not well-documented, likely due to its complex structure and the challenges associated with its synthesis. Most studies focus on laboratory-scale synthesis.
化学反応の分析
Types of Reactions
Myricanol 5-glucoside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce more reduced forms of the compound.
類似化合物との比較
Similar Compounds
- Myricanene A 5-O-alpha-L-arabinofuranosyl(1→6)-beta-D-glucopyranoside
- Myricanene B 5-O-alpha-L-arabinofuranosyl(1→6)-beta-D-glucopyranoside
- Myricetin
Uniqueness
Myricanol 5-glucoside is unique due to its specific glycoside structure and its potent biological activities. While similar compounds like myricanene A and B share some structural features, myricanol 5-glucoside’s specific configuration and glycosidic linkage contribute to its distinct properties and effects .
特性
IUPAC Name |
2-[(11,17-dihydroxy-3,4-dimethoxy-5-tricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaenyl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36O10/c1-34-25-18-12-15(5-3-4-6-16(29)9-7-14-8-10-19(30)17(18)11-14)24(26(25)35-2)37-27-23(33)22(32)21(31)20(13-28)36-27/h8,10-12,16,20-23,27-33H,3-7,9,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSYWDNXSMBWKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(CCCCC(CCC3=CC2=C(C=C3)O)O)C(=C1OC)OC4C(C(C(C(O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Myricanol 5-glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036525 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
90052-02-1 | |
| Record name | (11R)-11,17-Dihydroxy-3,4-dimethoxytricyclo[12.3.1.12,6]nonadeca-1(18),2,4,6(19),14,16-hexaen-5-yl β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90052-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Myricanol 5-glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036525 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
220 - 223 °C | |
| Record name | Myricanol 5-glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036525 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




